di-tert-Butylsilyl bis(trifluoromethanesulfonate)

Catalog No.
S752508
CAS No.
85272-31-7
M.F
C10H18F6O6S2Si
M. Wt
440.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
di-tert-Butylsilyl bis(trifluoromethanesulfonate)

CAS Number

85272-31-7

Product Name

di-tert-Butylsilyl bis(trifluoromethanesulfonate)

IUPAC Name

[ditert-butyl(trifluoromethylsulfonyloxy)silyl] trifluoromethanesulfonate

Molecular Formula

C10H18F6O6S2Si

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C10H18F6O6S2Si/c1-7(2,3)25(8(4,5)6,21-23(17,18)9(11,12)13)22-24(19,20)10(14,15)16/h1-6H3

InChI Key

HUHKPYLEVGCJTG-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C(C)(C)C)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F

Protecting Group for Diols

One primary application of Di-tert-butylbis(trifluoromethanesulfonyloxy)silane is as a protecting group for 1,2-, 1,3-, and 1,4-diols []. It reacts with these diols under mild conditions (0-50°C) to form the corresponding di-tert-butylsilylene derivatives in high yields (79-96%). This protection strategy is particularly advantageous because deprotection can be conveniently achieved using aqueous hydrofluoric acid in acetonitrile [].

An important feature of this protecting group is its ability to react with hindered alcohols, unlike di-tert-butyldichlorosilane, another common protecting group reagent []. This allows researchers to selectively protect a wider range of diols in their studies.

Furthermore, di-tert-butylsilylene derivatives formed from 1,2-diols exhibit distinct reactivity compared to those derived from 1,3- and 1,4-diols []. The 1,2-diol derivatives undergo rapid hydrolysis, while the others remain stable under various conditions. This selective reactivity can be exploited to achieve controlled manipulation of diols within a molecule.

Boekelheide Promoter

Di-tert-butylbis(trifluoromethanesulfonyloxy)silane also finds application as a Boekelheide promoter in organic synthesis []. The Boekelheide reaction facilitates the intramolecular cyclization of appropriately functionalized substrates to form pyrrolidines and piperidines. This reagent helps activate the reaction and improve the overall yield and efficiency of the cyclization process.

Here are some specific research examples where Di-tert-butylbis(trifluoromethanesulfonyloxy)silane has been employed:

  • Synthesis of N-homoceramides: In this study, the reagent served as a protecting group for a 1,3-diol functionality during the synthesis of N-homoceramides.
  • Selective α-Galactosylation: Researchers utilized this compound to achieve selective α-galactosylation in the synthesis of α-galactosyl ceramides.

Di-tert-Butylsilyl bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C10H18F6O6S2SiC_{10}H_{18}F_{6}O_{6}S_{2}Si and a molecular weight of 440.45 g/mol. It is known by several synonyms, including DTBS ditriflate and di-tert-butylsilyl ditriflate. This compound appears as a colorless to yellow liquid and is sensitive to heat, with a boiling point ranging from 73 to 75 °C at reduced pressure (0.35 mmHg) . It is primarily utilized as a protecting group reagent for 1,3-diols in organic synthesis, particularly in the synthesis of N-homoceramides and α-galactosyl ceramides .

DTBS-OTf is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Here are some safety points to consider:

  • Corrosivity: H314: Causes severe skin burns and eye damage [].
  • Flammability: H227: Combustible liquid [].
  • Metal Corrosion: H290: May be corrosive to metals [].

Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling DTBS-OTf.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry, and well-ventilated place away from incompatible materials.
. The trifluoromethanesulfonate moieties facilitate the formation of stable silyl ethers, allowing for selective reactions without interference from hydroxyl groups. This property is particularly useful in multi-step syntheses where protection and deprotection strategies are employed .

In one notable application, it has been used in the stereoselective synthesis of UDP-2-(2-ketopropyl)galactose, showcasing its utility in complex carbohydrate chemistry .

While specific biological activities of di-tert-Butylsilyl bis(trifluoromethanesulfonate) are not extensively documented, its derivatives and related compounds have been studied for their potential roles in biological systems. For example, compounds that utilize this protecting group have been involved in synthesizing biologically relevant molecules such as glycosides and nucleotides, which may exhibit various biological activities .

The synthesis of di-tert-Butylsilyl bis(trifluoromethanesulfonate) typically involves the reaction of di-tert-butylsilyl chloride with trifluoromethanesulfonic acid or its derivatives. The process can be summarized as follows:

  • Starting Materials: Di-tert-butylsilyl chloride and trifluoromethanesulfonic acid.
  • Reaction Conditions: The reaction is usually carried out under controlled temperatures to prevent decomposition.
  • Product Isolation: The product is purified through distillation or chromatography to yield high-purity di-tert-Butylsilyl bis(trifluoromethanesulfonate) .

Di-tert-Butylsilyl bis(trifluoromethanesulfonate) finds applications in various fields of organic chemistry:

  • Protecting Group Chemistry: It is predominantly used to protect hydroxyl groups during synthetic transformations.
  • Synthesis of Complex Molecules: It aids in the synthesis of complex carbohydrates and lipid molecules, particularly in glycosylation reactions .
  • Research and Development: This compound is primarily sold for research purposes, especially in academic and industrial laboratories focusing on organic synthesis .

Several compounds share structural similarities with di-tert-Butylsilyl bis(trifluoromethanesulfonate), including:

Compound NameMolecular FormulaUnique Features
Diethylsilyl bis(trifluoromethanesulfonate)C8H14F6O6S2SiUses less sterically hindered ethyl groups
Trimethylsilyl triflateC4H9F3O3SSimpler structure; widely used as an activating agent
Tert-butyldimethylsilyl chlorideC6H15ClOSiCommonly used protecting group for alcohols; less reactive than bis(trifluoromethanesulfonate)

Di-tert-Butylsilyl bis(trifluoromethanesulfonate) is unique due to its dual triflate functionality, which enhances its reactivity compared to similar compounds that possess only one reactive site or less steric hindrance. Its application as a protecting group for complex organic syntheses further distinguishes it within this class of compounds .

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Di-tert-butylsilyl bis(trifluoromethanesulfonate)

Dates

Modify: 2023-08-15

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